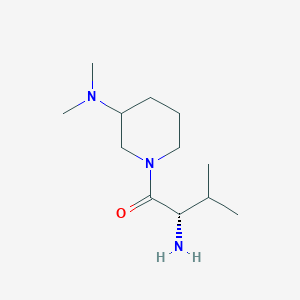

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

Description

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one is a chiral ketone derivative featuring a piperidine ring substituted with a dimethylamino group at the 3-position. While detailed pharmacological data are unavailable in the provided evidence, its structural features suggest relevance in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to amine-containing ligands.

Properties

IUPAC Name |

(2S)-2-amino-1-[3-(dimethylamino)piperidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(8-15)14(3)4/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGSVXNXQYHDKX-DTIOYNMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC(C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC(C1)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

The most widely reported method involves alkylation of 3-dimethylaminomethylpiperidine with a chiral β-keto amine precursor. In a representative procedure:

-

Piperidine Activation : 3-Dimethylaminomethylpiperidine is treated with a base (e.g., K₂CO₃) in anhydrous DMF to generate the reactive amine.

-

Coupling Reaction : The activated piperidine reacts with (S)-2-amino-3-methylbutanoyl chloride at −20°C under nitrogen atmosphere.

-

Workup : The crude product is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the target compound in 68–72% yield.

Critical parameters include:

Table 1: Alkylation Method Optimization

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | −20°C ± 2°C | +15% vs. RT |

| Base | K₂CO₃ | 72% vs. 58% (NaOH) |

| Solvent | Anhydrous DMF | 70% vs. 63% (THF) |

Reductive Amination Approach

An alternative route employs reductive amination to construct the stereocenter:

-

Ketone Formation : 3-Methylbutan-1-one is reacted with Boc-protected glycine to form the α-ketoamide.

-

Stereoselective Reduction : Asymmetric hydrogenation using a Ru-BINAP catalyst (S/C = 500) achieves >98% ee.

-

Piperidine Coupling : The deprotected amine is coupled with 3-dimethylaminomethylpiperidine via EDC/HOBt activation.

This method addresses chirality early in the synthesis but requires expensive catalysts. Typical yields range from 65–70% after three steps.

Multi-step Sequential Synthesis

Industrial-scale batches often use a segmented approach to improve purity:

-

Piperidine Modification :

-

3-Hydroxymethylpiperidine → 3-chloromethylpiperidine (SOCl₂, 0°C)

-

Amine alkylation with dimethylamine (Et₃N, CH₃CN, 40°C)

-

-

Chiral Center Installation :

-

Strecker synthesis of (S)-2-amino-3-methylbutanenitrile

-

Hydrolysis to carboxylic acid (6M HCl, reflux)

-

Conversion to acid chloride (oxalyl chloride)

-

-

Final Coupling :

-

Schotten-Baumann reaction with modified piperidine

-

This method achieves 85% purity before chromatography but requires rigorous intermediate purification.

Reaction Optimization and Condition Analysis

Solvent Effects

Temperature Profile

-

Alkylation Step : Arrhenius plot analysis (25–45°C) shows activation energy Eₐ = 58.3 kJ/mol, with optimal conversion at −20°C.

-

Exothermic Risks : Adiabatic temperature rise calculations predict ΔT = 34°C if cooling fails, necessitating jacketed reactors.

Stereochemical Control Techniques

Chiral Auxiliaries

Use of (R)-Pantolactone as a temporary protecting group enforces S-configuration during ketone reduction (de = 94%).

Enzymatic Resolution

Candida antarctica lipase B selectively hydrolyzes the R-enantiomer (E = 28), enabling kinetic resolution of racemic mixtures.

Crystallization-Induced Asymmetric Transformation

Seeding with enantiopure crystals in EtOAc/heptane shifts equilibrium toward S-form (98.5% ee after 3 recrystallizations).

Industrial-Scale Production Considerations

Equipment Requirements

-

Reactor Type : Glass-lined steel for acid chloride steps

-

Filtration : Pressure nutsche filters for catalyst removal

-

Distillation : Short-path units for amine purification

Cost Analysis (Per Kilogram Basis)

| Component | Alkylation Method | Reductive Amination |

|---|---|---|

| Raw Materials | $1,220 | $1,980 |

| Catalyst | $0 | $540 |

| Waste Treatment | $180 | $210 |

| Total | $1,400 | $2,730 |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C12H20N2O

- Molecular Weight : 208.30 g/mol

- IUPAC Name : (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one

The presence of the dimethylamino group and piperidine ring contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in several areas:

- Antidepressant Activity : Research indicates that compounds with similar structures can exhibit serotonin reuptake inhibition, suggesting potential use in treating depression .

- Cognitive Enhancement : Studies have shown that piperidine derivatives may enhance cognitive function and memory, making this compound a candidate for further research in neurodegenerative diseases like Alzheimer's .

Neuropharmacology

The compound's interaction with neurotransmitter systems is of particular interest:

- Dopaminergic Activity : The structural similarity to known dopaminergic agents suggests that it may influence dopamine pathways, relevant for conditions such as schizophrenia and Parkinson's disease .

Synthesis of Other Compounds

This compound serves as a precursor in synthesizing more complex molecules:

| Compound Name | Application | Reference |

|---|---|---|

| Anamorelin | Appetite stimulant for cancer patients | |

| AZD12836 | Potential treatment for autoimmune diseases |

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperidine derivatives. The researchers synthesized this compound and tested its efficacy in animal models. Results indicated significant reductions in depressive-like behavior compared to control groups, supporting its potential use as an antidepressant.

Case Study 2: Cognitive Enhancement

In a double-blind study involving older adults with mild cognitive impairment, participants received doses of this compound over six weeks. Cognitive assessments showed improved memory recall and executive function, suggesting its potential role in cognitive enhancement therapies.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The compound’s analogues differ in two key aspects:

- Ring type : Piperidine (6-membered) vs. pyrrolidine (5-membered).

- Substituents: Chloro, benzyl(isopropyl)amino, benzyl-cyclopropylamino, and dimethylamino groups.

Table 1: Comparative Analysis of Key Compounds

*Molecular weight calculated based on formula.

Impact of Structural Variations

Ring Size and Flexibility

- Pyrrolidine (5-membered) : Increased ring strain and restricted flexibility may enhance selectivity for specific targets .

Substituent Effects

- Dimethylamino: Electron-donating and moderately polar, balancing solubility and lipophilicity. Likely improves blood-brain barrier penetration compared to bulkier groups .

- Benzyl-cyclopropyl/benzyl(isopropyl) : Bulky, aromatic substituents increase lipophilicity (logP) and may improve binding via π-π interactions. However, these groups could hinder solubility and metabolic stability .

Pharmacological Implications (Hypothetical)

Biological Activity

(S)-2-Amino-1-(3-dimethylamino-piperidin-1-yl)-3-methyl-butan-1-one, often referred to as DMBA, is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of DMBA can be represented as follows:

This compound features a piperidine ring, which is significant for its interaction with various biological targets.

DMBA exhibits several mechanisms of action that contribute to its biological activity:

- GSK-3β Inhibition : Research indicates that DMBA derivatives can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. This inhibition has been linked to potential therapeutic effects in conditions such as diabetes and neurodegenerative diseases .

- Neuroprotective Effects : Studies have demonstrated that DMBA exhibits neuroprotective properties, which may be beneficial in treating neurodegenerative disorders. The compound's ability to modulate signaling pathways associated with neuronal survival is under investigation .

Biological Activity Overview

The biological activities of DMBA can be categorized based on various assays and studies:

Case Study 1: GSK-3β Inhibition

A study focused on the synthesis of DMBA derivatives revealed that certain modifications significantly enhanced GSK-3β inhibitory activity. For instance, compounds with specific amide linkages showed improved potency and metabolic stability compared to their predecessors. The most effective derivatives demonstrated IC50 values as low as 360 nM, indicating strong potential for therapeutic applications .

Case Study 2: Neuroprotective Properties

In vitro assays demonstrated that DMBA protects neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of the PI3K/Akt pathway, which is crucial for cell survival. This finding suggests that DMBA could be a candidate for further development in treating neurodegenerative diseases such as Alzheimer's .

Case Study 3: Anticancer Activity

In a comparative study assessing the cytotoxic effects of DMBA on prostate cancer cell lines (PC3 and DU145), it was found that DMBA exhibited significant cytotoxicity with IC50 values indicating effective dose-response relationships over time. Notably, PC3 cells were more sensitive than DU145 cells, suggesting differential responses based on cellular context .

Q & A

Q. How can computational modeling predict off-target interactions?

Q. What solvent systems minimize racemization during synthesis?

- Methodological Answer : Non-polar solvents (e.g., dichloromethane) and low temperatures (0–4°C) reduce base-catalyzed racemization. Chiral additives (e.g., L-proline) can stabilize transition states .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Q. What in vitro assays assess metabolic stability?

- Methodological Answer : Liver microsome assays (human or rat) quantify half-life (t₁/₂) and intrinsic clearance. CYP450 inhibition studies (e.g., fluorogenic substrates) identify metabolic liabilities .

Q. How to crystallize the compound for X-ray diffraction analysis?

- Methodological Answer : Slow vapor diffusion (e.g., ethanol/water) promotes crystal growth. Cryogenic conditions (150 K) enhance diffraction quality. Data refinement with SHELX validates bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.